molecular formula C8H9N B1609052 2-Allylpyridine CAS No. 2835-33-8

2-Allylpyridine

Cat. No. B1609052
CAS RN: 2835-33-8
M. Wt: 119.16 g/mol
InChI Key: LIPRUDRQZVPYCL-UHFFFAOYSA-N
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Description

2-Allylpyridine is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2-(2-Propen-1-yl)pyridine, Ethenylmethylpyridine, and Pyridine, 2-(2-propen-1-yl)- .


Synthesis Analysis

The synthesis of pyridines, including 2-Allylpyridine, can be achieved from allyl amines and alkynes. This involves a sequential process of Cu (II)-promoted dehydrogenation of the allylamine and Rh (III)-catalyzed N-annulation of the resulting α,β-unsaturated imine and alkyne .


Molecular Structure Analysis

The molecular structure of 2-Allylpyridine consists of a pyridine ring with an allyl group attached to it . The average mass of the molecule is 119.164 Da and the monoisotopic mass is 119.073502 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Allylpyridine are primarily related to its synthesis. As mentioned earlier, the synthesis involves a Cu (II)-promoted dehydrogenation of the allylamine and Rh (III)-catalyzed N-annulation of the resulting α,β-unsaturated imine and alkyne .

Scientific Research Applications

Bioactive Compound Synthesis

2-Allylpyridine derivatives are significant in synthesizing various bioactive compounds. They find applications in medicinal drugs and agricultural products, including herbicides, insecticides, fungicides, and plant growth regulators. 2-Acetylpyridine, a relative of 2-Allylpyridine, is utilized as a chemical intermediate in organic synthesis, pharmaceuticals, agricultural chemical manufacture, and as an analytical reagent. It's also used as a food additive for flavor enhancement. Moreover, imines complexes derived from similar pyridines provide synthetic models for metal-containing sites in metalloproteins/enzymes, contributing significantly to medicinal chemistry, radioimmunotherapy, cancer diagnosis, and tumor treatment (Ali, 2012).

Organic Synthesis

2-Allylpyridine is instrumental in organic synthesis strategies. It's used in the allylation of N-allylpyridin-2-ones with lithium allyldibutylmagnesate reagent, followed by ring-closing metathesis to access the quinolizidine skeleton with olefinic bonds in both rings. This method provides a convenient approach to synthesizing tetrahydro-quinolizin-4-ones (Sośnicki, 2006).

Catalysis and Chemical Reactions

The allylpalladium complexes, for instance, involving 2-Allylpyridine derivatives, are synthesized and characterized for their potential in catalysis and other chemical reactions. The study of these complexes includes understanding the influence of substituents on allyl rotation, contributing to the field of organometallic chemistry (Montoya et al., 2007).

Green Chemistry and Sustainable Practices

2-Allylpyridine derivatives are used in green chemistry practices, such as the metal-free annulation strategy for synthesizing biologically and pharmaceutically active 2,3-diarylpyridine derivatives. This process is efficient under metal-free conditions, showcasing the potential for more sustainable and environmentally friendly chemical synthesis (Ge et al., 2021).

Renewable Energy Applications

In the realm of renewable energy, 2-Allylpyridine derivatives play a role in enhancing the efficiency of dye-sensitized solar cells. For instance, the synthesis and application of pyridine-based additives like allyl isonicotinate (AIN) have been reported to increase the energy conversion efficiency of these cells, marking a significant contribution to the development of sustainable energy technologies (Shi et al., 2009).

properties

IUPAC Name

2-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-5-8-6-3-4-7-9-8/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRUDRQZVPYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180321
Record name Pyridine, ethenylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allylpyridine

CAS RN

2835-33-8, 25638-00-0
Record name 2-(2-Propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Allylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylpicoline (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, ethenylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ALLYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44FD90056
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
RE Yingst, BE Douglas - Inorganic Chemistry, 1964 - ACS Publications
… was stripped from the organicphase and 2-allylpyridine was … The ultraviolet spectrum of 2-allylpyridine in absolute … between 2.5 and 16 µ for 2-allylpyridine are tabulated in Table I. The …
Number of citations: 33 pubs.acs.org
HF Stewart, RP Seibert - The Journal of Organic Chemistry, 1968 - ACS Publications
… analogous to 2-allylpyridine and Pt(II),6 in which the allylpyridine acts as a bidentate ligand. Such a complex could facilitate the intramolecular allyl rearrangement to nitrogen by a …
Number of citations: 44 pubs.acs.org
D Zimmerman - 1989 - digital.maag.ysu.edu
… of 2-allylpyridine and its compounds with hydrogen chloride, picric acid, platinum(II), and palladium(II) are reported. The acid compounds give the same spectrum as the 2-allylpyridine. …
Number of citations: 0 digital.maag.ysu.edu
JP Wibaut, H Bloemendal - Recueil des Travaux Chimiques …, 1958 - Wiley Online Library
… Preparation of 2-allylpyridine from 2-bromopyridine and of 2,6-diallylpyridine from 2,6-dibromopyridine … The synthesis of 2-allylpyridine and 2,6diallylpyridine by the reaction of ally1 bromide with 2-pyridylmagnesium …
Number of citations: 11 onlinelibrary.wiley.com
J Hidaka, BE Douglas - Inorganic Chemistry, 1964 - ACS Publications
… the olefinic group of 2-allylpyridine to Cu(I), Pt(II), and Ag(I) are … The present infrared study of 2-allylpyridine complexes … spectral pattern of the 2-allylpyridine complexes in this region is …
Number of citations: 74 pubs.acs.org
MJ Calhorda, AR Dias - Journal of Organometallic Chemistry, 1980 - Elsevier
… 2-Allylpyridine was prepared by the method of Troyanovsky [12] and l-alIylpyrazole was prepared as reported by Finar and Utting [13]. The other ligands were purchased and were used …
Number of citations: 18 www.sciencedirect.com
BE Douglas - 1961 - osti.gov
… Activities are discussed for work conducted in the preparation and polarographic investigation of 2-allylpyridine and olefinic carboxylic acids, and the preparation and spectrographic …
Number of citations: 0 www.osti.gov
MA Bennett, GA Heath, DCR Hockless… - Journal of the …, 1998 - ACS Publications
… Pure 11b was obtained similarly in 36% yield from a sample of the 2-allylpyridine complex 11 (a:b … The second procedure was also used to obtain pure 11b derived from 2-allylpyridine. …
Number of citations: 34 pubs.acs.org
J Ignatowska, W Dmowski - Journal of fluorine chemistry, 2006 - Elsevier
… The reactions with 2-allylpyridine (6) and 3-allylpyridine (10), even with an excess of CF 3 CHClBr and prolonged reaction time, gave only low yields of products. In case of 6 (Scheme 4)…
Number of citations: 28 www.sciencedirect.com
MA Bennett, WR Kneen, RS Nyholm - Inorganic Chemistry, 1968 - ACS Publications
… The ligand 2-allylpyridine is reported to form chelatecomplexes with copper© chloride, silver nitrate, and platinum(II) chloride,6 although the insolubility of the copper and silver com…
Number of citations: 31 pubs.acs.org

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